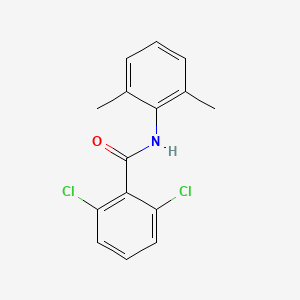

2,6-dichloro-N-(2,6-dimethylphenyl)benzamide

Description

2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide is a benzamide derivative characterized by a central amide group (-CONH-) linking a 2,6-dichlorophenyl ring to a 2,6-dimethylphenyl moiety.

Properties

CAS No. |

77331-26-1 |

|---|---|

Molecular Formula |

C15H13Cl2NO |

Molecular Weight |

294.2 g/mol |

IUPAC Name |

2,6-dichloro-N-(2,6-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO/c1-9-5-3-6-10(2)14(9)18-15(19)13-11(16)7-4-8-12(13)17/h3-8H,1-2H3,(H,18,19) |

InChI Key |

LZPQHPCDGJEJKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide typically involves the introduction of chlorine atoms into the benzamide structure. One common method is the chlorination of benzamide derivatives using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that related benzamide derivatives can inhibit bacterial growth effectively. For instance, some derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer research. For example, molecular docking studies suggest that certain derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme involved in cancer cell proliferation .

Agricultural Applications

The compound is also being explored for its potential use as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants and pests, potentially leading to effective pest management solutions .

Case Study 1: Anticancer Activity Evaluation

In a study focused on developing new anticancer agents, derivatives of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the amide structure significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Pesticidal Efficacy

A series of experiments were conducted to assess the efficacy of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide as a pesticide. The compound was tested against common agricultural pests, revealing promising results in terms of mortality rates and behavioral disruption in target species.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

- Amide Conformation : The N–H and C=O bonds in the amide group adopt an antiperiplanar (trans) conformation, a common feature in benzanilides that stabilizes the molecule via intramolecular hydrogen bonding and minimizes steric hindrance .

- Substituent Effects : The 2,6-dichloro substitution on the benzoyl ring and 2,6-dimethyl groups on the aniline ring influence molecular packing, crystallinity, and biological interactions. These substituents enhance steric bulk and electronic effects compared to simpler analogs .

Pharmacological Relevance

- Anticonvulsant Activity: Derivatives like 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) exhibit potent anticonvulsant effects, with metabolites such as 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) contributing to prolonged activity .

- Fungicidal Applications : Structurally related compounds, such as fluopicolide, demonstrate systemic fungicidal activity against oomycetes, highlighting the agrochemical utility of 2,6-dichlorobenzamide derivatives .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide, emphasizing substituent effects, physicochemical properties, and biological activities:

Key Comparative Insights

Substituent Effects on Bioactivity: Chlorine vs. Methyl groups, as in 2,6-dimethylphenyl derivatives, improve metabolic stability by slowing oxidative degradation . Nitro and Methoxy Modifications: The nitro group in 4-nitro-N-(2,6-dimethylphenyl)benzamide significantly boosts anticonvulsant potency, while methoxy groups in 3-methoxyphenyl analogs reduce aqueous solubility but increase lipophilicity .

Structural Conformations :

- All analogs exhibit a trans-amide conformation, but steric effects from 2,6-disubstitution (Cl or Me) distort planarity, affecting crystal packing and intermolecular interactions .

Metabolic Pathways :

- N-Acetylation is a common metabolic route for benzanilides (e.g., LY201116 → HADMP), whereas fluopicolide degrades rapidly to 2,6-dichlorobenzamide (BAM), limiting residual activity .

Agrochemical vs. Pharmaceutical Applications :

- Fluopicolide’s efficacy against plant pathogens contrasts with the CNS-targeted activity of LY201116, illustrating the scaffold’s versatility .

Research Tools and Methodologies

Crystallographic studies of these compounds rely on software like SHELX and ORTEP-3, which enable precise determination of bond parameters and hydrogen-bonding networks . Synthetic routes often employ Pd-catalyzed couplings or acyl chloride reactions, as seen in the preparation of N-(2,6-dimethylphenyl)benzamide derivatives .

Biological Activity

2,6-Dichloro-N-(2,6-dimethylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with two chlorine substituents at the 2 and 6 positions of the benzene ring and a dimethylphenyl group attached to the nitrogen atom. Its molecular formula is .

The biological activity of 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The presence of chlorine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to the inhibition of enzymes involved in critical biological pathways, such as those related to cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Research has indicated that 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown significant inhibition against Gram-positive bacteria, suggesting that this compound may also possess similar capabilities.

Anticancer Properties

The compound has been studied for its anticancer potential. It may inhibit specific kinases involved in cell cycle regulation and proliferation. For example, studies have shown that derivatives of this compound can effectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cancer progression .

Case Studies

- Inhibition of α-Glucosidase : A related study evaluated the inhibitory effects of various derivatives on α-glucosidase activity. Compounds structurally similar to 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide displayed IC50 values ranging from 45.26 µM to 491.68 µM, indicating potent inhibitory activity compared to acarbose (IC50 = 750.1 µM) .

- Selectivity Against Tuberculosis : In another study focusing on tuberculosis treatment, derivatives with a similar structure were shown to selectively inhibit Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria. This selectivity highlights the potential therapeutic applications of compounds like 2,6-dichloro-N-(2,6-dimethylphenyl)benzamide in treating specific infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.